molecular formula C13H15NO3 B2387195 2-(5-Propoxy-1H-indol-3-YL)acetic acid CAS No. 1270002-51-1

2-(5-Propoxy-1H-indol-3-YL)acetic acid

Cat. No.: B2387195
CAS No.: 1270002-51-1
M. Wt: 233.267
InChI Key: RDISIAAAWVDPMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-(5-Propoxy-1H-indol-3-YL)acetic acid involves several steps. One common method includes the reaction of indole derivatives with appropriate reagents under specific conditions. For instance, the indole derivative can be reacted with propyl bromide in the presence of a base to introduce the propoxy group at the 5-position. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety .

Chemical Reactions Analysis

Properties

IUPAC Name

2-(5-propoxy-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-5-17-10-3-4-12-11(7-10)9(8-14-12)6-13(15)16/h3-4,7-8,14H,2,5-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDISIAAAWVDPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)NC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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